Boc-Tyr(PO3Me2)-OH

Catalog No.
S1768722
CAS No.
92264-99-8
M.F
C16H24NO8P
M. Wt
389.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(PO3Me2)-OH

CAS Number

92264-99-8

Product Name

Boc-Tyr(PO3Me2)-OH

IUPAC Name

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H24NO8P

Molecular Weight

389.34 g/mol

InChI

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

SPVKDJVZEGSJSS-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O

Synonyms

Boc-Tyr(PO3Me2)-OH;92264-99-8;C16H24NO8P;00083_FLUKA;Boc-O-dimethylphospho-L-tyrosine;ZINC2516830;6462AH;KM3087;N|A-Boc-O-(dimethylphospho)-L-tyrosine;Nalpha-Boc-O-(dimethylphospho)-L-tyrosine;N-(tert-Butoxycarbonyl)-O-(dimethoxyphosphinyl)-L-tyrosine

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O
  • Boc: This refers to the tert-butyloxycarbonyl (Boc) protecting group, which safeguards the N-terminus (amino group) of the tyrosine residue during peptide chain assembly.
  • Tyr: This represents the L-tyrosine amino acid, a crucial building block for proteins.
  • PO3Me2: This signifies the dimethyl methylphosphonate modification at the C-terminus (carboxyl group) of the tyrosine residue. This modification can influence the bioactivity and other properties of the resulting peptide.

By utilizing Boc-Tyr(PO3Me2)-OH, researchers can introduce specific functionalities into peptides, enabling them to:

  • Study the role of specific modifications in peptide function.
  • Develop novel therapeutic agents with improved properties.
  • Explore the impact of modifications on peptide-protein interactions.

Additional Research Applications

While its primary use lies in peptide synthesis, Boc-Tyr(PO3Me2)-OH might also find application in other areas of scientific research, although these applications are less established:

  • Enzyme Inhibition: The dimethyl methylphosphonate group might potentially contribute to the development of enzyme inhibitors by mimicking the natural phosphate group recognized by certain enzymes.
  • Drug Delivery: The C-terminal modification could potentially play a role in designing drug delivery systems with improved properties, such as targeted delivery or controlled release.

Boc-Tyr(PO3Me2)-OH, also known as N-Boc-O-(dimethylphospho)-L-tyrosine, is a synthetic derivative of the amino acid L-tyrosine. It is a building block used in peptide synthesis, particularly for incorporating a phosphorylated tyrosine residue into peptides []. The "Boc" group refers to a tert-butyloxycarbonyl protecting group that shields the amino group (N-terminus) of the tyrosine molecule during peptide chain assembly. The "PO3Me2" represents a dimethyl phosphate group attached to the side chain of the tyrosine residue [].


Molecular Structure Analysis

The key features of Boc-Tyr(PO3Me2)-OH's structure include:

  • A central aromatic ring characteristic of tyrosine.
  • An amino group (NH2) at the N-terminus, protected by a bulky tert-butyloxycarbonyl (Boc) group.
  • A hydroxyl group (OH) on the side chain of tyrosine.
  • A dimethyl phosphate group (PO3Me2) attached to the phenolic oxygen of the tyrosine side chain.

This structure allows Boc-Tyr(PO3Me2)-OH to participate in peptide bond formation while maintaining the phosphate modification on the tyrosine residue [].


Chemical Reactions Analysis

The primary use of Boc-Tyr(PO3Me2)-OH is in peptide synthesis. It reacts with other amino acid derivatives under standard peptide coupling conditions to form a peptide bond between the C-terminus of the incoming amino acid and the deprotected amino group of Boc-Tyr(PO3Me2)-OH. The Boc protecting group can be selectively removed using acidic conditions to allow for further chain elongation [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C16H24NO8P [].
  • Molecular Weight: 389.34 g/mol [].
  • Color: Reported as white solid or yellow viscous oil depending on the source [, ].
  • Melting Point: No data available.
  • Boiling Point: Predicted to be around 505.4°C [].
  • Solubility: Soluble in organic solvents commonly used in peptide synthesis like dichloromethane and dimethylformamide [].
  • Stability: Stable under cold storage conditions (2-8°C) [].

Boc-Tyr(PO3Me2)-OH itself does not have a known biological mechanism of action. Its primary function is as a building block to introduce a phosphorylated tyrosine residue into peptides. The incorporated phosphate group can play various roles depending on the specific peptide sequence. Phosphorylation is a common post-translational modification that regulates protein function in numerous cellular processes, including signaling, enzyme activity, and protein-protein interactions [].

XLogP3

1.9

Dates

Modify: 2023-08-15

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